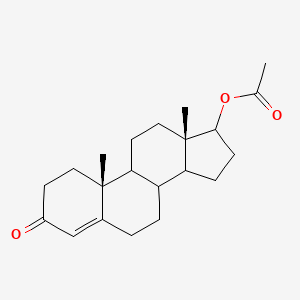

(8xi,9xi,14xi)-3-Oxoandrost-4-en-17-yl acetate

CAS No.:

Cat. No.: VC20688991

Molecular Formula: C21H30O3

Molecular Weight: 330.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H30O3 |

|---|---|

| Molecular Weight | 330.5 g/mol |

| IUPAC Name | [(10R,13S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate |

| Standard InChI | InChI=1S/C21H30O3/c1-13(22)24-19-7-6-17-16-5-4-14-12-15(23)8-10-20(14,2)18(16)9-11-21(17,19)3/h12,16-19H,4-11H2,1-3H3/t16?,17?,18?,19?,20-,21-/m0/s1 |

| Standard InChI Key | DJPZSBANTAQNFN-AYSFWYFTSA-N |

| Isomeric SMILES | CC(=O)OC1CCC2[C@@]1(CCC3C2CCC4=CC(=O)CC[C@]34C)C |

| Canonical SMILES | CC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |

Introduction

(8xi,9xi,14xi)-3-Oxoandrost-4-en-17-yl acetate is a synthetic steroid compound that belongs to the class of androgens, specifically anabolic steroids. It is derived from natural steroid precursors such as dehydroepiandrosterone and testosterone, which are crucial in human physiology. This compound plays a significant role in the production of steroid hormones and related pharmaceuticals due to its unique structural features and biological activity.

Synthesis Methods

The synthesis of (8xi,9xi,14xi)-3-Oxoandrost-4-en-17-yl acetate typically involves multi-step organic reactions starting from a precursor steroid. Common methods include:

-

Step 1: Modification of the steroid framework to introduce specific functional groups.

-

Step 2: Use of reagents such as acetic anhydride to form the acetate group at the 17-position.

-

Step 3: Purification steps to ensure high yield and purity.

These synthesis methods require careful control of conditions such as temperature and pH to avoid unwanted side reactions and ensure selectivity.

Biological Activity and Applications

(8xi,9xi,14xi)-3-Oxoandrost-4-en-17-yl acetate primarily interacts with androgen receptors in target tissues, promoting muscle growth and enhancing physical performance. Its mechanism of action involves binding to these receptors, which can lead to increased protein synthesis and muscle mass. The potency and efficacy of this compound can vary based on structural modifications and dosage, influencing its therapeutic applications in conditions like hypogonadism or muscle-wasting diseases.

| Application | Description |

|---|---|

| Muscle Growth | Promotes muscle protein synthesis |

| Physical Performance | Enhances strength and endurance |

| Therapeutic Use | Potential treatment for hypogonadism and muscle-wasting diseases |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume